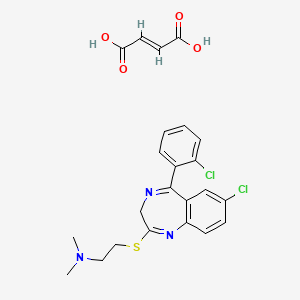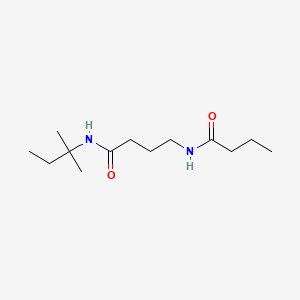
Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butanamide backbone with specific substituents that influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- typically involves multiple steps, starting from readily available starting materials One common approach is the reaction of butanamide with 1,1-dimethylpropylamine under controlled conditions to introduce the N-(1,1-dimethylpropyl) group
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological tool.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the specific context and application being studied.
類似化合物との比較
- Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxopropyl)amino)-
- Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxopentyl)amino)-
Comparison: Compared to similar compounds, Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- has unique structural features that influence its reactivity and applications. For instance, the length and branching of the substituents can affect its solubility, stability, and interaction with other molecules. These differences make it a valuable compound for specific research and industrial applications.
特性
CAS番号 |
82023-94-7 |
|---|---|
分子式 |
C13H26N2O2 |
分子量 |
242.36 g/mol |
IUPAC名 |
4-(butanoylamino)-N-(2-methylbutan-2-yl)butanamide |
InChI |
InChI=1S/C13H26N2O2/c1-5-8-11(16)14-10-7-9-12(17)15-13(3,4)6-2/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
InChIキー |
PHGSPVZMEYQHGD-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NCCCC(=O)NC(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




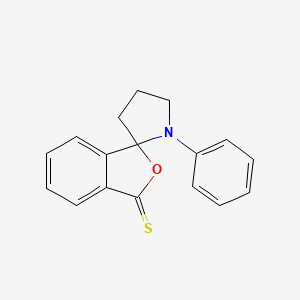
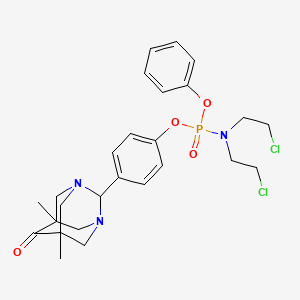


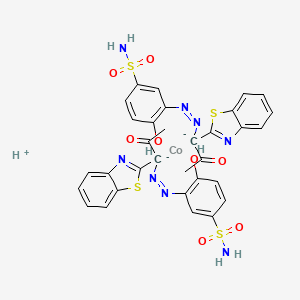
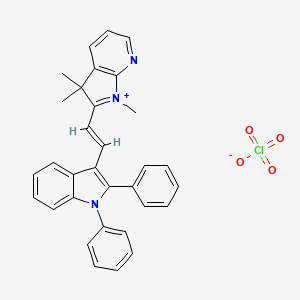

![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
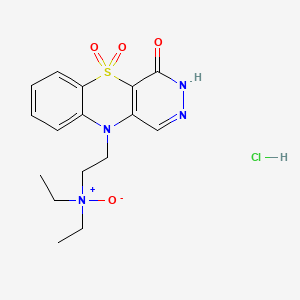
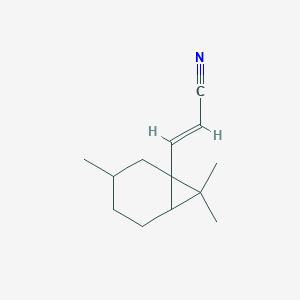
![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
